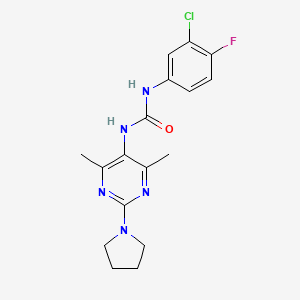
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H19ClFN5O and its molecular weight is 363.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Chloro and Fluoro Substituents : These halogen groups may enhance lipophilicity and modulate biological activity.
- Pyrimidine Ring : This moiety is often associated with nucleic acid interactions and enzyme inhibition.
- Pyrrolidine Group : Known for its role in enhancing pharmacological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The urea moiety can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The presence of the pyrimidine and pyrrolidine rings suggests possible binding to various receptors involved in cell signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 (Breast) | 5.0 | Apoptosis |
| B | HT29 (Colon) | 7.2 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Studies : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 12.5 | Moderate |
| S. aureus | 6.25 | Strong |
| P. aeruginosa | 25 | Weak |
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models, showing that compounds with structural similarities to our target exhibited significant tumor reduction compared to controls .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various urea derivatives, finding that those containing halogen substituents had enhanced activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent Variations : The presence of different halogens or alkyl groups can significantly alter potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Fluoro | Increases lipophilicity |
| Chloro | Enhances receptor binding |
| Methyl | Modulates toxicity |
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c1-10-15(11(2)21-16(20-10)24-7-3-4-8-24)23-17(25)22-12-5-6-14(19)13(18)9-12/h5-6,9H,3-4,7-8H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAYXGRDIOCOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














